molecular formula C22H15FO5 B3666896 [2-(4-Benzoyloxyphenyl)-2-oxoethyl] 4-fluorobenzoate

[2-(4-Benzoyloxyphenyl)-2-oxoethyl] 4-fluorobenzoate

Cat. No.: B3666896
M. Wt: 378.3 g/mol
InChI Key: SOKKDWQXTMFZKD-UHFFFAOYSA-N
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Description

[2-(4-Benzoyloxyphenyl)-2-oxoethyl] 4-fluorobenzoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoyloxy group attached to a phenyl ring, which is further connected to an oxoethyl group and a fluorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Benzoyloxyphenyl)-2-oxoethyl] 4-fluorobenzoate typically involves the esterification of 4-fluorobenzoic acid with [2-(4-hydroxyphenyl)-2-oxoethyl] benzoate. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly may be explored.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, [2-(4-Benzoyloxyphenyl)-2-oxoethyl] 4-fluorobenzoate is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the activity of esterases and other enzymes involved in ester hydrolysis.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific functional groups.

Mechanism of Action

The mechanism of action of [2-(4-Benzoyloxyphenyl)-2-oxoethyl] 4-fluorobenzoate involves its interaction with specific molecular targets. The ester bond in the compound can be hydrolyzed by esterases, releasing the active components. These components may then interact with various biological pathways, modulating enzyme activity or receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • [2-(4-Hydroxyphenyl)-2-oxoethyl] benzoate
  • [2-(4-Methoxyphenyl)-2-oxoethyl] benzoate
  • [2-(4-Chlorophenyl)-2-oxoethyl] benzoate

Comparison: Compared to its analogs, [2-(4-Benzoyloxyphenyl)-2-oxoethyl] 4-fluorobenzoate is unique due to the presence of the fluorine atom on the benzoate moiety. This fluorine substitution can significantly alter the compound’s chemical reactivity, biological activity, and physical properties. For instance, the fluorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes. Additionally, the fluorine substitution may increase the compound’s metabolic stability, making it more resistant to enzymatic degradation.

Properties

IUPAC Name

[2-(4-benzoyloxyphenyl)-2-oxoethyl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FO5/c23-18-10-6-17(7-11-18)21(25)27-14-20(24)15-8-12-19(13-9-15)28-22(26)16-4-2-1-3-5-16/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKKDWQXTMFZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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